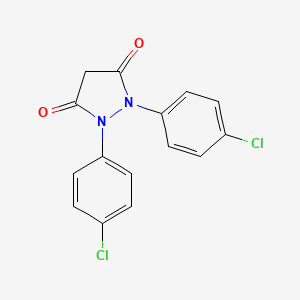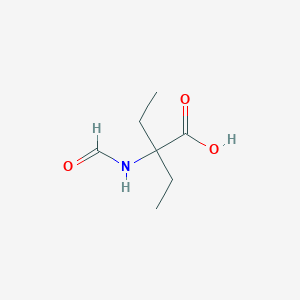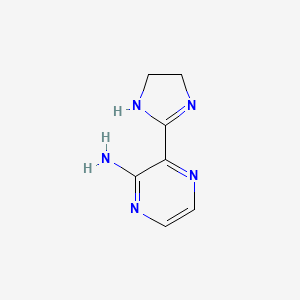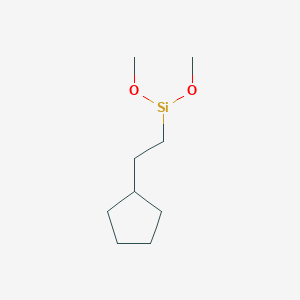
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester is an organic compound with the molecular formula C₁₀H₁₈O₄. This compound belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes or ketones. The structure of this compound includes a dioxolane ring fused with a propanoic acid ester, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the following steps:
Formation of the Dioxolane Ring: The aldehyde or ketone reacts with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the dioxolane ring.
Esterification: The resulting dioxolane compound is then esterified with butanol in the presence of an acid catalyst to form the butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is essential to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The ester functional group can be reduced to alcohols without affecting the dioxolane ring.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
科学的研究の応用
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.
Industry: Used in the production of polymers and resins due to its reactivity and stability.
作用機序
The mechanism of action of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester involves its ability to undergo hydrolysis and release the active components. The dioxolane ring provides stability, while the ester group can be hydrolyzed under acidic or basic conditions to release the corresponding acid and alcohol . This hydrolysis reaction is catalyzed by esterases in biological systems, making it a potential prodrug.
類似化合物との比較
Similar Compounds
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, methyl ester
- Propanoic acid, 2-methyl-, butyl ester
Uniqueness
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to its ethyl and methyl counterparts. The butyl ester group offers different solubility and hydrolysis rates, making it suitable for specific applications in drug delivery and polymer production.
特性
CAS番号 |
132087-08-2 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
butyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C11H20O4/c1-3-4-7-13-10(12)5-6-11(2)14-8-9-15-11/h3-9H2,1-2H3 |
InChIキー |
IKJOYSRYKINCGN-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CCC1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)

![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)
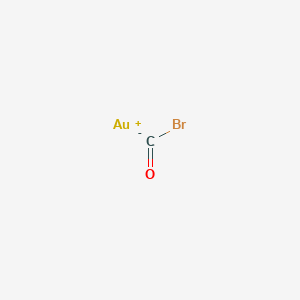

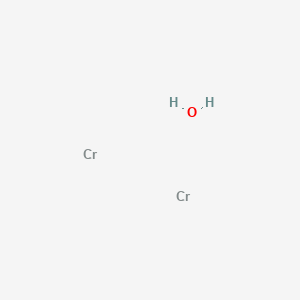
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
